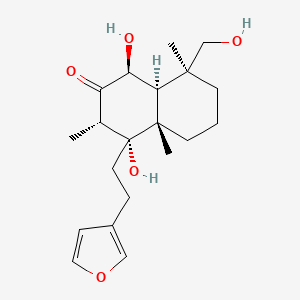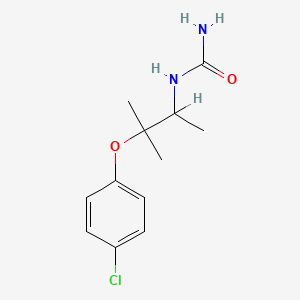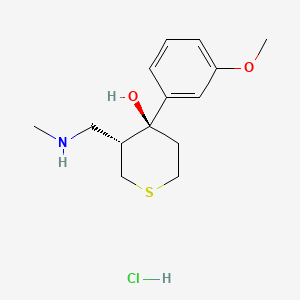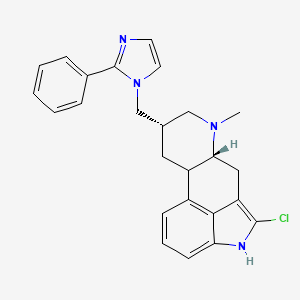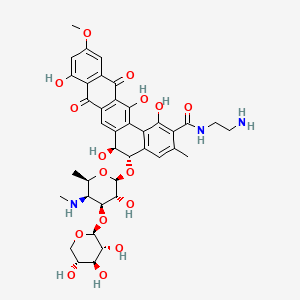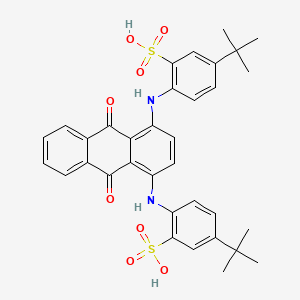
2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central anthracene core with two imino groups and tert-butylbenzenesulphonic acid moieties, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid typically involves the reaction of 9,10-anthraquinone with appropriate amines and sulfonic acid derivatives. The reaction conditions often include:
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Mixing: Combining the reactants in the appropriate molar ratios.
Reaction: Conducting the reaction under controlled temperature and pressure conditions.
Purification: Isolating the product through crystallization, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents.
Substitution Reactions: Nucleophiles such as amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonic) acid
- 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-butylbenzenesulphonic) acid
Uniqueness
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid stands out due to its tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
83006-54-6 |
|---|---|
Molekularformel |
C34H34N2O8S2 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C34H34N2O8S2/c1-33(2,3)19-11-13-23(27(17-19)45(39,40)41)35-25-15-16-26(30-29(25)31(37)21-9-7-8-10-22(21)32(30)38)36-24-14-12-20(34(4,5)6)18-28(24)46(42,43)44/h7-18,35-36H,1-6H3,(H,39,40,41)(H,42,43,44) |
InChI-Schlüssel |
NWKLNSKTGNGCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


